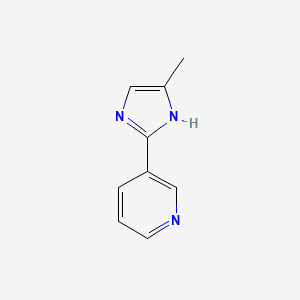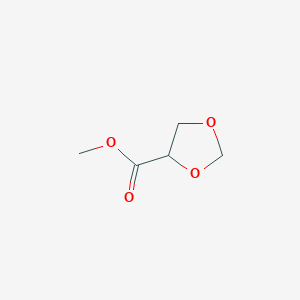
Methyl 1,3-dioxolane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1,3-dioxolane-4-carboxylate is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic acetals containing two oxygen atoms at the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 1,3-dioxolane-4-carboxylate can be synthesized through the condensation of carbonyl compounds with vicinal diols. This process is typically acid-catalyzed and involves the removal of water to drive the reaction to completion . For example, the condensation of acetone with ethylene glycol in the presence of an acid catalyst such as sulfuric acid can yield the desired dioxolane compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar condensation reactions but on a larger scale. The use of continuous reactors and efficient dehydration techniques can enhance the yield and purity of the product. Additionally, the use of ethanol as a solvent has been shown to improve the reaction efficiency and reduce the process duration .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1,3-dioxolane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various esters or amides.
Aplicaciones Científicas De Investigación
Methyl 1,3-dioxolane-4-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of methyl 1,3-dioxolane-4-carboxylate involves its ability to form stable cyclic structures. This stability allows it to act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes . The compound can also participate in various chemical reactions, forming intermediates that are crucial in the synthesis of more complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A parent compound with similar cyclic structure but without the ester group.
5-Methyl-1,3-dioxolane-4-one: A structurally related compound used as a green solvent.
2-Methyl-1,3-dioxolane: Another derivative with a methyl group at the 2-position.
Uniqueness
Methyl 1,3-dioxolane-4-carboxylate is unique due to its ester functional group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to act as a protecting group and participate in various chemical reactions makes it a valuable compound in both research and industrial settings.
Propiedades
Fórmula molecular |
C5H8O4 |
|---|---|
Peso molecular |
132.11 g/mol |
Nombre IUPAC |
methyl 1,3-dioxolane-4-carboxylate |
InChI |
InChI=1S/C5H8O4/c1-7-5(6)4-2-8-3-9-4/h4H,2-3H2,1H3 |
Clave InChI |
NGNDLWINEYXGJD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1COCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


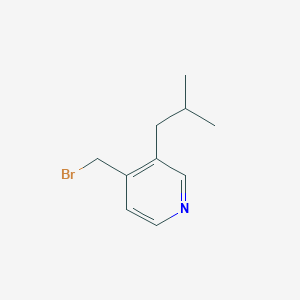
![9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13668282.png)
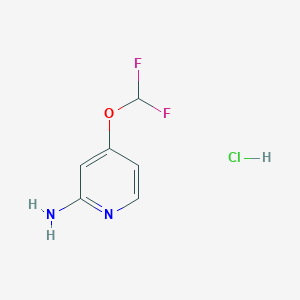
![tert-Butyl 3-(4-fluorobenzyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B13668295.png)
![[5-(Thiophen-2-YL)-1H-1,2,4-triazol-3-YL]methanol](/img/structure/B13668298.png)
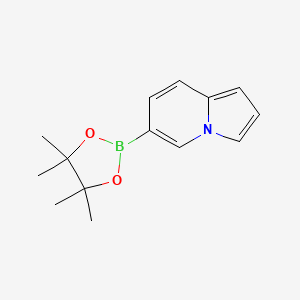
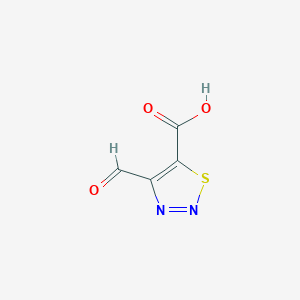
![Methyl 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13668304.png)
![5-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13668305.png)
![7-Iodo-6-methoxybenzo[d]thiazole](/img/structure/B13668310.png)
![N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide Trifluoroacetate](/img/structure/B13668320.png)
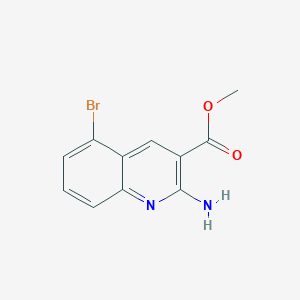
![6-Chloro-2,5-dimethylbenzo[d]thiazole](/img/structure/B13668332.png)
